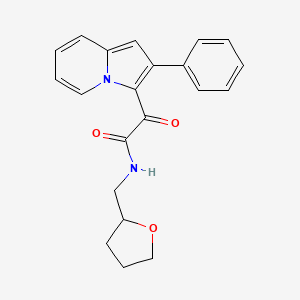
2-morpholin-4-yl-4H-1,3,4-thiadiazin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-morpholin-4-yl-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of 1,3,4-thiadiazinones and has a molecular formula of C7H11N3O2S.
作用機序
The mechanism of action of 2-morpholin-4-yl-4H-1,3,4-thiadiazin-5(6H)-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of lipoxygenase (LOX), which is another enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been reported to possess a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and interleukin-6 (IL-6). It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-morpholin-4-yl-4H-1,3,4-thiadiazin-5(6H)-one in lab experiments is its wide range of potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, antifungal, antitumor, and anti-cancer activities, making it a versatile compound for research purposes. However, one of the main limitations of using this compound is its relatively complex synthesis method, which may limit its availability for some researchers.
将来の方向性
There are many potential future directions for research involving 2-morpholin-4-yl-4H-1,3,4-thiadiazin-5(6H)-one. Some possible avenues of research include:
1. Further investigation of the mechanism of action of this compound to better understand how it exerts its pharmacological effects.
2. Development of new synthetic methods for this compound that are more efficient and cost-effective.
3. Exploration of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
4. Investigation of the safety and toxicity of this compound in animal models to determine its potential for clinical use.
5. Development of new derivatives of this compound with improved pharmacological properties.
合成法
The synthesis of 2-morpholin-4-yl-4H-1,3,4-thiadiazin-5(6H)-one is a multi-step process that involves the reaction of morpholine with thiosemicarbazide in the presence of acetic acid to form 4-morpholinyl-1,2,3-thiadiazole-5-thiol. This intermediate is then reacted with ethyl chloroacetate to form 4-ethylthio-1,2,3-thiadiazole-5-carboxylic acid ethyl ester. Finally, the ester is reacted with hydrazine hydrate to yield this compound.
科学的研究の応用
2-morpholin-4-yl-4H-1,3,4-thiadiazin-5(6H)-one has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, antifungal, antitumor, and anti-cancer activities. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-morpholin-4-yl-4H-1,3,4-thiadiazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c11-6-5-13-7(9-8-6)10-1-3-12-4-2-10/h1-5H2,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGDVTWOKGUDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B6102920.png)
![4-(1,4-dithiepan-6-ylamino)-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B6102940.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea](/img/structure/B6102946.png)
![7-(cyclobutylmethyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6102954.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide](/img/structure/B6102967.png)
![2-{[4-allyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6102968.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromophenyl)-4-piperidinol](/img/structure/B6102971.png)



![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B6102990.png)
![4-benzyl-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6102999.png)
![methyl 4-(4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinyl)benzoate](/img/structure/B6103006.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-isopropylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103018.png)